molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B079525
CAS No.: 34486-23-2
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Anticancer Agents

A novel series of compounds starting from a derivative of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, namely 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have been synthesized. These compounds were further modified and evaluated for their anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancers. Some derivatives exhibited promising bioactivity at micro molar concentrations, highlighting their potential as anticancer agents (Chavva et al., 2013).

Chemical Transformations and Functionalizations

The compound has been involved in studies on chemical transformations and functionalizations, particularly in reactions with potassium amide in liquid ammonia, leading to mixtures containing various aminopyridines. Such transformations can involve intermediates like pyridyne and are critical for the development of novel synthetic methodologies in organic chemistry (Pieterse & Hertog, 2010).

Deprotonative Functionalization

The deprotonative functionalization of pyridine derivatives, including those with chloro, bromo, and trifluoromethyl moieties, with aldehydes has been demonstrated. This process utilizes an amide base generated in situ, showcasing a method for modifying pyridine substrates under ambient conditions, which could be beneficial for synthesizing various organic compounds (Shigeno et al., 2019).

Catalysis and Oxidation Reactions

Research on the role of chloro(Me2SO)ruthenium(II) complexes in catalyzing the selective, stereospecific, and photoregulative oxidation of alkanes in the presence of chloropyridine N-oxide under visible light irradiation has been conducted. This study underscores the utility of such complexes in facilitating light-driven oxidation processes (Yamaguchi et al., 2004).

Synthesis of Fluorinated Analogues

The compound has been used in the synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid, demonstrating its versatility as a building block for creating fluorinated compounds. These analogues have potential applications in medicinal chemistry and drug design, showcasing the importance of such fluorinated pyridine derivatives in synthesizing biologically relevant molecules (Sukach et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQAXQASINAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553846
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34486-23-2
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-(trifluoromethyl)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 5.00 g 2,6-dichloro-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylenechloride:methanol:ammonia =9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=210.9
Quantity
5 g
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Reaction Step One
Quantity
80 g
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloro-4-(trifluoromethylpyridine) (Fluorochem, 10.0 g; 46.30 mmol; 1.0 eq.) in ammonium hydroxide (˜25% in water) (40.0 mL; 4.0 V) was heated to 180° C. for 3 h in a Parr apparatus and cooled down to rt. After this time, reaction mixture was filtered over a bed of celite, evaporated to dryness under reduced pressure, triturated with DCM and filtered. The mother liquors were concentrated under reduced pressure to give the title compound as a yellow oil that crystallized upon standing (4.83 g; 53%). HPLC, Rt: 3.58 min. (purity 96.9%). LC/MS, M+(ESI): 196.8, M−(ESI): 194.8.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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